5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-6-phenylbicyclo[221]hept-2-ene is a bicyclic compound characterized by a nitro group and a phenyl group attached to a heptene ring system
Preparation Methods
The synthesis of 5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene typically involves a Diels-Alder reaction between trans-1-nitro-2-phenylethene and 1,3-cyclopentadiene . The reaction conditions often include the use of a solvent such as tetrahydrofuran and a catalyst like Raney alloy mixed with aqueous sodium hydroxide . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Scientific Research Applications
5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biological molecules . The phenyl group provides additional stability and specificity in these interactions.
Comparison with Similar Compounds
5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene can be compared with other similar compounds such as:
5-Phenylbicyclo[2.2.1]hept-2-ene: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Bromo-6-nitrohept-1-ene: Contains a bromine atom, which can participate in different substitution reactions compared to the phenyl group.
1-Bromo-1-nitro-2-(prop-2-enyl)cyclohexane: A similar bicyclic structure but with different substituents, leading to varied reactivity and applications.
These comparisons highlight the unique reactivity and potential applications of this compound in scientific research.
Properties
CAS No. |
92028-79-0 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H13NO2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-7,10-13H,8H2 |
InChI Key |
ABLIRAIUNBLRPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.